molecular formula C9H6ClNO2 B13168249 6-Chloro-2-oxoindoline-5-carbaldehyde CAS No. 1339447-02-7

6-Chloro-2-oxoindoline-5-carbaldehyde

Cat. No.: B13168249
CAS No.: 1339447-02-7
M. Wt: 195.60 g/mol
InChI Key: WWGMATOLLWLRBJ-UHFFFAOYSA-N
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Description

6-Chloro-2-oxoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde typically involves the reaction of 6-chloroindole with appropriate reagents to introduce the oxo and carbaldehyde functional groups. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-oxoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reductive amination and N,N-dimethylmethylene ammonium chloride for side chain installation . Major products formed from these reactions include various indole derivatives with potential biological activities.

Scientific Research Applications

6-Chloro-2-oxoindoline-5-carbaldehyde has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of biologically active molecules. In biology and medicine, it is used to develop compounds with antiviral, anticancer, and antimicrobial properties . Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

6-Chloro-2-oxoindoline-5-carbaldehyde can be compared with other similar compounds, such as 6-Chloro-2-oxoindoline-5-carboxylic acid and other indole derivatives . These compounds share a similar indole backbone but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the chloro, oxo, and carbaldehyde groups in this compound contributes to its distinct properties and applications.

Properties

CAS No.

1339447-02-7

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13)

InChI Key

WWGMATOLLWLRBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C=O

Origin of Product

United States

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